2-(m-Dimethylaminoanilino)-2-oxazoline
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Overview
Description
Theaflavin-3’-gallate is a polyphenolic compound derived from the oxidation and dimerization of catechins, which are the major phenolic compounds in green tea. This compound is predominantly found in black tea and is produced during the fermentation process of tea leaves. Theaflavin-3’-gallate is known for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Theaflavin-3’-gallate is synthesized through the enzymatic oxidation of catechin monomers present in fresh green tea leaves during the fermentation process. The key enzymes involved in this process are polyphenol oxidase and peroxidase. The condensation of epicatechin gallate and epigallocatechin gallate via the fusion of their respective catechol-type and pyrogallol-type B-rings results in the formation of theaflavin-3’-gallate .
Industrial Production Methods: Industrial production of theaflavin-3’-gallate involves the fermentation of black tea leaves, where the enzymatic oxidation of catechins occurs. The process includes withering, rolling, fermentation, and drying of tea leaves. Optimization of the enzymatic synthesis process, such as adjusting pH, temperature, and enzyme concentration, can enhance the yield of theaflavin-3’-gallate .
Chemical Reactions Analysis
Types of Reactions: Theaflavin-3’-gallate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Theaflavin-3’-gallate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of theaflavin-3’-gallate, which may exhibit different biological activities .
Scientific Research Applications
Chemistry:
- Used as a natural antioxidant in food and cosmetic products to prevent oxidation and extend shelf life .
Biology:
Medicine:
- Investigated for its anticancer properties, particularly in combination with chemotherapeutic agents like cisplatin .
- Explored for its potential antiviral activity against viruses such as hepatitis C and SARS-CoV-2 .
Industry:
Mechanism of Action
Theaflavin-3’-gallate exerts its effects through various molecular mechanisms:
Antioxidant Activity:
Anti-inflammatory Activity:
- Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase .
Anticancer Activity:
- Induces apoptosis in cancer cells by modulating signaling pathways such as the checkpoint kinase 2 and p27 kip1 pathways .
- Enhances the efficacy of chemotherapeutic agents by regulating the copper transporter 1 and glutathione levels .
Antiviral Activity:
Comparison with Similar Compounds
Theaflavin-3’-gallate is one of several theaflavin derivatives found in black tea. Other similar compounds include:
Theaflavin: The simplest form of theaflavin without any galloyl groups.
Theaflavin-3-gallate: Contains a galloyl group at the 3-position.
Theaflavin-3,3’-digallate: Contains galloyl groups at both the 3 and 3’-positions.
Uniqueness: Theaflavin-3’-gallate is unique due to its specific galloyl group at the 3’-position, which contributes to its distinct biological activities and health benefits. Compared to other theaflavins, it has shown higher efficacy in certain biological assays, such as antioxidant and anticancer activities .
Properties
CAS No. |
101976-55-0 |
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Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-N-(4,5-dihydro-1,3-oxazol-2-yl)-3-N,3-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H15N3O/c1-14(2)10-5-3-4-9(8-10)13-11-12-6-7-15-11/h3-5,8H,6-7H2,1-2H3,(H,12,13) |
InChI Key |
CORXVKVPRFOTID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC2=NCCO2 |
Origin of Product |
United States |
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